1-(2-Methylacryloyl)-L-proline
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Methylacryloyl)-L-proline derivatives and similar compounds has been explored through various methodologies. For instance, the RAFT polymerization technique has been applied for the controlled synthesis of water-soluble and thermoresponsive polymers based on acrylamides containing proline and hydroxyproline moieties (Mori et al., 2008). Additionally, L-proline catalyzed stereoselective synthesis has been utilized for creating (E)-methyl-α-indol-2-yl-β-aryl/alkyl acrylates, leading to substituted carbazoles and other biologically important compounds (Biswas et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of acryloyl-L-proline derivatives, such as acryloyl-L-proline methyl ester, has been conducted using techniques like Fourier Transform Nuclear Magnetic Resonance (FT-NMR). These analyses confirm the successful synthesis and detailed molecular structure of these compounds, providing insight into their potential applications in diagnosis and therapy of vascular tumors (Darwinto, 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Methylacryloyl)-L-proline and its derivatives have been extensively studied. For example, L-proline has been used as an eco-friendly catalyst in Knoevenagel condensation reactions to produce various acrylates and acrylonitriles with potential applications in pharmaceuticals and materials science (Venkatanarayana & Dubey, 2012).
Physical Properties Analysis
The physical properties of polymers derived from 1-(2-Methylacryloyl)-L-proline , such as those obtained by radiation-induced polymerization, demonstrate unique temperature-responsive behaviors. These polymers exhibit lower critical solution temperatures (LCST) and are investigated for their molecular weight, particle radius of gyration, and particle size distribution, highlighting their potential for biomedical applications (Yoshida et al., 1992).
Scientific Research Applications
Enhanced Mechanical Properties in Dental Materials
A methacryloyl derivative of L-proline was synthesized and incorporated into a conventional glass ionomer cement (GIC), resulting in significantly higher compressive strength, diametral tensile strength, and biaxial flexural strength compared to commercial Fuji II GIC. This novel amino acid-containing GIC demonstrated improved mechanical and working properties, making it a promising material for dental applications A. Moshaverinia, N. Roohpour, I. Rehman (2009).
Controlled Synthesis of Water-Soluble Polymers
Acrylamides containing proline and hydroxyproline moiety were polymerized through a reversible addition-fragmentation chain transfer (RAFT) process to yield well-defined, water-soluble, and thermoresponsive polymers. This approach facilitated the controlled synthesis of amino acid-based polymers, suggesting applications in the development of smart materials and drug delivery systems H. Mori, Ikumi Kato, Motonobu Matsuyama, T. Endo (2008).
Novel Hydrogel Materials for Biomedical Applications
Graft copolymer hydrogels and semi-interpenetrating networks (s-IPN) of acryloyl-L-proline methyl ester (A-ProOMe) and poly (acrylic acid) (PAAc) were synthesized, showcasing thermo and pH-sensitivity. These materials displayed unique lower and upper critical solution temperatures, indicating potential for biomedical applications such as drug delivery and tissue engineering G. González, G. Burillo (2010).
Thermoresponsive Polymeric Materials
Research on poly(N-acryloyl-l-proline methyl ester) and poly(N-acryloyl-4-trans-hydroxy-l-proline) block copolymers revealed that these materials exhibit dual thermoresponsive properties, with both lower and upper critical solution temperatures in acidic water. Such properties offer promising applications in the design of smart drug delivery systems and responsive materials H. Mori, Ikumi Kato, Shoko Saito, T. Endo (2010).
Magnetic Bifunctional L-proline for Synthetic Applications
The synthesis of magnetic bifunctional L-proline without requiring protection/deprotection steps was reported. This magnetic nano-biocatalyst demonstrated high efficiency, recoverability, and reusability in the synthesis of imidazole derivatives, highlighting its potential as an artificial enzyme for various organic transformations H. Aghahosseini, A. Ramazani, K. Ślepokura, T. Lis (2018).
Drug Delivery System Development
Radiation-induced polymerization of acryloyl-L-proline methyl ester was utilized to create thermosensitive hydrogels for the controlled release of insulin. These hydrogels demonstrated a significant reduction in hyperglycemic levels in diabetic rats, suggesting their potential for long-term drug delivery applications M. Carenza, P. Caliceti, F. Veronese, F. Martellini, O. Higa, Masaru Yoshida, R. Katakai (2000).
Safety And Hazards
Based on the safety data for methacryloyl chloride, it’s likely that “1-(2-Methylacryloyl)-L-proline” should be handled with care. Methacryloyl chloride is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
properties
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527884 | |
Record name | 1-(2-Methylacryloyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylacryloyl)-L-proline | |
CAS RN |
51161-88-7 | |
Record name | 1-(2-Methylacryloyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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